molecular formula C10H11ClF3NO B15236749 (1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B15236749
M. Wt: 253.65 g/mol
InChI Key: NTQNPJYDNPLNMR-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a hydroxyl group, and a trifluoromethyl-substituted aromatic ring, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethyl)benzaldehyde and (S)-(-)-1-amino-2-propanol.

    Reaction Conditions: The key step involves the condensation of 3-chloro-4-(trifluoromethyl)benzaldehyde with (S)-(-)-1-amino-2-propanol under controlled conditions, often using a suitable solvent like ethanol or methanol.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques like continuous flow synthesis and automated purification systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to modify the aromatic ring or the amino group.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound with different stereochemistry.

    3-Chloro-4-(trifluoromethyl)benzylamine: A structurally related compound with a similar aromatic ring but different functional groups.

Uniqueness

(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1

InChI Key

NTQNPJYDNPLNMR-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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